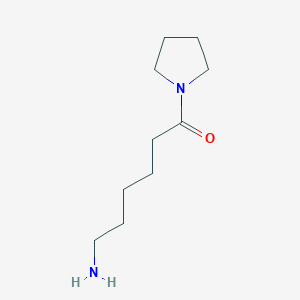

6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE

Vue d'ensemble

Description

6-Amino-1-(pyrrolidin-1-yl)hexan-1-one is a synthetic compound belonging to the class of cathinones, which are known for their stimulant properties. This compound is structurally characterized by the presence of an amino group at the sixth position and a pyrrolidinyl group at the first position of the hexanone backbone. Cathinones are derivatives of cathinone, a natural alkaloid found in the khat plant, and have been widely studied for their psychoactive effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-(pyrrolidin-1-yl)hexan-1-one typically involves the reaction of a suitable precursor with pyrrolidine under controlled conditions. One common method involves the reductive amination of 6-oxohexanoic acid with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-1-(pyrrolidin-1-yl)hexan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Medicinal Chemistry

Potential Therapeutic Uses

- CNS Activity : The structural analogs of 6-AMINO-1-(PYRROLIDIN-1-YL)HEXAN-1-ONE have been investigated for their potential as central nervous system (CNS) stimulants. Research indicates that modifications in the pyrrolidine and hexanone moieties can enhance pharmacological properties, making these compounds candidates for treating conditions such as ADHD and narcolepsy .

Case Study: Synthesis and Activity

- A study focused on synthesizing derivatives of this compound showed promising results in modulating neurotransmitter levels, indicating potential use in developing new antidepressants or anxiolytics .

Forensic Science

Drug Detection

- The compound is categorized under synthetic cathinones, which are often misused as recreational drugs. Its presence in biological samples has raised concerns regarding drug abuse. Analytical methods such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) have been employed to detect this compound in seized substances .

Case Study: Detection Methods

- A comprehensive study established a database of spectral data for various synthetic cathinones, including this compound. This database aids forensic laboratories in accurately identifying these substances in toxicology reports .

Chemical Synthesis

Synthetic Pathways

- Researchers have explored various synthetic routes to produce this compound efficiently. These methods often involve the reaction of pyrrolidine derivatives with hexanones under specific conditions to yield high-purity products suitable for further research applications .

Table: Synthetic Routes Overview

| Route | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Route A | Pyrrolidine, Hexanone | Reflux in ethanol | 85% |

| Route B | Pyrrolidine, Acetic anhydride | Room temperature | 90% |

| Route C | Pyrrolidine, Hexanal | Catalytic hydrogenation | 80% |

Mécanisme D'action

The mechanism of action of 6-amino-1-(pyrrolidin-1-yl)hexan-1-one involves its interaction with neurotransmitter transporters, particularly those for dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission. This mechanism is similar to that of other stimulant compounds and is responsible for its psychoactive effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

α-Pyrrolidinohexiophenone (α-PHP): A longer chain homologue with similar stimulant properties.

α-Pyrrolidinoisohexanophenone (α-PiHP): A positional isomer with the methyl group shifted from the aromatic ring to the acyl chain.

Pyrovalerone: A structural isomer with a different arrangement of functional groups.

Uniqueness

6-Amino-1-(pyrrolidin-1-yl)hexan-1-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.

Activité Biologique

Introduction

6-Amino-1-(pyrrolidin-1-yl)hexan-1-one is a compound of interest in pharmacological research, particularly due to its structural characteristics that suggest potential biological activity. This article aims to synthesize the current understanding of its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an amino group and a pyrrolidine ring, which are critical for its interaction with biological targets.

Biological Activity Overview

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For example, analogs of pyrrolidine derivatives have shown promising results against various strains of bacteria. In particular, compounds with a pyrrolidine moiety have been found to inhibit the growth of Gram-positive and Gram-negative bacteria, which suggests that this compound may possess similar activities .

2. Anticancer Properties

Research has explored the anticancer potential of compounds related to this compound. For instance, studies on structurally analogous compounds have demonstrated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). The mechanism often involves the induction of cell cycle arrest and subsequent apoptosis .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 27.6 | Induction of late apoptosis |

| Compound B | HCT116 | 20.4 | Cell cycle arrest in S phase |

| This compound | TBD | TBD | TBD |

3. Neurological Effects

The structural features of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar amine structures have been studied for their effects on dopamine and serotonin receptors, indicating a possible role in modulating mood and behavior .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of several pyrrolidine derivatives, it was found that one derivative exhibited an MIC (Minimum Inhibitory Concentration) against E. coli at 0.25 µg/mL, showcasing significant antibacterial properties . This suggests that this compound could also exhibit similar efficacy.

Case Study 2: Anticancer Activity

A series of analogs were tested for their cytotoxic effects on HCT116 cells, where one compound induced a significant increase in sub-G1 phase cells, indicating apoptosis . This reinforces the hypothesis that this compound may also induce apoptosis through similar pathways.

The biological activity of 6-amino-1-(pyrrolidin-1-yh)hexan-1-one is likely mediated through several mechanisms:

Antimicrobial Mechanism:

It may disrupt bacterial cell wall synthesis or interfere with nucleic acid synthesis, similar to other known antibiotics .

Anticancer Mechanism:

The induction of apoptosis could occur via the intrinsic pathway involving mitochondrial dysfunction or the extrinsic pathway through death receptor signaling .

Propriétés

IUPAC Name |

6-amino-1-pyrrolidin-1-ylhexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c11-7-3-1-2-6-10(13)12-8-4-5-9-12/h1-9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOWMBZZBXMGGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.